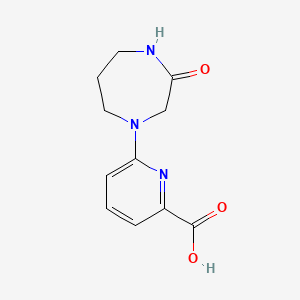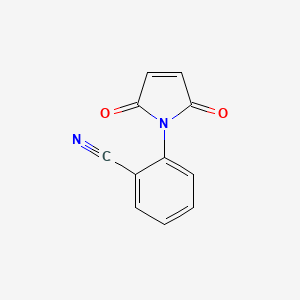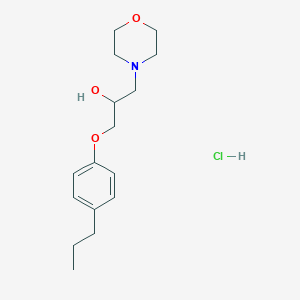
6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid” is a derivative of picolinic acid . Picolinic acid is a natural compound produced by mammalian cells and has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . It is known to help in the absorption of zinc and other trace elements from our gut .
Physical And Chemical Properties Analysis
Picolinic acid is a white solid that is soluble in water . Its molar mass is 123.111 g·mol−1 . The specific physical and chemical properties of “6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid” are not provided in the available resources.Aplicaciones Científicas De Investigación
Coordination Chemistry and Ligand Design
The synthesis and study of hexadentate picolinic acid-based ligands, such as those appended to bispidine structures, have demonstrated their high preorganization for octahedral coordination geometries. These ligands are especially suited for complexing with metal ions like Cu^II, Ni^II, Zn^II, Co^II, and Ga^III due to their structural predisposition for tetragonal symmetries, making them valuable in coordination chemistry and potentially in catalysis and materials science (Comba et al., 2016).
Photophysical Applications
Research on 6-phosphoryl picolinic acids as sensitizers for europium and terbium highlights their utility in creating luminescent materials. The study found that these compounds, once complexed with lanthanide ions, display enhanced luminescence, with specific complexes showing significant quantum yields in aqueous solutions. This suggests their application in designing new luminescent markers or sensors for various analytical purposes (Andres & Chauvin, 2011).
Chemical Synthesis
The exploration of diazepine derivatives, including those related to 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid, has been an area of interest for synthetic chemists. For example, the synthesis of 6-amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine outlines a methodological approach to accessing a range of diazepine compounds, which could be useful in the development of new pharmaceuticals or in materials chemistry (Kato et al., 1995).
Mecanismo De Acción
Target of Action
The primary targets of 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid are currently unknown. This compound is a derivative of picolinic acid , which has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . .
Biochemical Pathways
The biochemical pathways affected by 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid are currently unknown. Picolinic acid, from which this compound is derived, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is unclear whether this derivative affects the same or different pathways.
Result of Action
The molecular and cellular effects of 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid’s action are currently unknown. As a derivative of picolinic acid, it may share some of the same effects, such as neuroprotective, immunological, and anti-proliferative activities . .
Direcciones Futuras
Propiedades
IUPAC Name |
6-(3-oxo-1,4-diazepan-1-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-10-7-14(6-2-5-12-10)9-4-1-3-8(13-9)11(16)17/h1,3-4H,2,5-7H2,(H,12,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLSVQMZIDYKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CN(C1)C2=CC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Thienylmethyl)[3-(trifluoromethyl)phenyl]amine](/img/structure/B2996432.png)
![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2996433.png)



![N-(3,4-dimethoxyphenethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2996440.png)
![2,4-Dichloro-1-[[2-(4-chlorophenyl)sulfanylphenyl]methylsulfanylmethyl]benzene](/img/structure/B2996442.png)




![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2996453.png)
![4-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2996454.png)